
Ioflupane
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ioflupane implica varios pasos, comenzando con la preparación del derivado tropánicoLas condiciones de reacción típicamente implican el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado .
Métodos de producción industrial
La producción industrial de this compound implica el uso de módulos de síntesis automatizados para asegurar alta pureza y rendimiento. El proceso incluye el marcado radiactivo del compuesto con yodo-123, seguido de purificación y control de calidad para cumplir con los estándares regulatorios .
Análisis De Reacciones Químicas
Tipos de reacciones
El ioflupane experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ocurrir bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales de la molécula.
Sustitución: Las reacciones de sustitución de halógenos son comunes, particularmente las que involucran el isótopo yodo-123.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y agentes halogenantes como el monocloruro de yodo. Las reacciones generalmente se llevan a cabo bajo condiciones controladas de temperatura y pH para asegurar la especificidad y el rendimiento .
Principales productos
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden utilizarse para diferentes propósitos de imagen y diagnóstico .
Aplicaciones Científicas De Investigación
Diagnostic Applications
1. Parkinsonian Syndromes Diagnosis
Ioflupane is instrumental in diagnosing parkinsonian syndromes, including Parkinson's disease and essential tremor. The compound serves as a biomarker for presynaptic dopamine transporters in the striatum, allowing for the visualization of dopaminergic neuron integrity. A pooled analysis of clinical trials demonstrated that this compound SPECT imaging has a sensitivity of approximately 91.9% and specificity of 83.6% when assessed by on-site readers, with slightly lower values when evaluated by independent experts (sensitivity: 88.7%, specificity: 91.2%) .
2. Differentiation of Dementia Types
This compound imaging is also utilized to differentiate between types of dementia, particularly dementia with Lewy bodies and Alzheimer's disease. A study involving 55 patients who underwent this compound imaging and subsequent autopsy revealed a diagnostic accuracy of 86% for this compound compared to clinical diagnoses, highlighting its efficacy in identifying underlying pathologies associated with dementia .
Case Studies
Case Study 1: Diagnostic Accuracy in Clinical Practice
A multicenter study evaluated the diagnostic performance of this compound SPECT imaging across various demographics. The study involved patients with suspected parkinsonian syndromes who underwent imaging to assist in confirming their clinical diagnoses. The results indicated that this compound provided consistent diagnostic performance across both Caucasian and non-Caucasian populations, emphasizing its reliability as a diagnostic tool irrespective of demographic variables .
Case Study 2: Clinical Utility in Uncertain Diagnoses
In cases where clinical diagnosis remains uncertain, this compound has proven beneficial. For instance, a patient presenting with atypical symptoms underwent this compound SPECT imaging, which revealed significant dopaminergic deficits consistent with Parkinson's disease despite inconclusive clinical findings. This case underscores the role of this compound in clarifying ambiguous diagnoses and guiding treatment decisions .
Data Summary
Mecanismo De Acción
El ioflupane ejerce sus efectos uniéndose selectivamente a los transportadores de dopamina presinápticos en el cerebro. Cuando se marca con yodo-123, emite rayos gamma que pueden detectarse mediante imágenes SPECT. Esto permite la visualización de la distribución y densidad de las neuronas dopaminérgicas, lo que ayuda en el diagnóstico de síndromes parkinsonianos .
Comparación Con Compuestos Similares
Compuestos similares
Cocaína: Comparte una estructura similar pero no se utiliza para fines de imagen.
Metilfenidato: Otro ligando del transportador de dopamina, pero con diferentes aplicaciones clínicas.
Derivados de tropano: Varios otros derivados de tropano se utilizan en investigación y medicina
Singularidad de ioflupane
El this compound es único debido a su alta afinidad por los transportadores de dopamina y su capacidad para ser marcado con yodo-123, lo que lo convierte en un agente de imagen eficaz para el diagnóstico de síndromes parkinsonianos. Su especificidad y perfil de seguridad lo convierten en una opción preferida en entornos clínicos .
Actividad Biológica
Ioflupane, also known as 123I-ioflupane or DaTSCAN, is a radiopharmaceutical used primarily in the diagnosis of movement disorders, particularly those associated with dopaminergic deficits such as Parkinson's disease and dementia with Lewy bodies. This article delves into its biological activity, pharmacodynamics, clinical efficacy, and relevant case studies.
This compound is a cocaine analogue that selectively binds to the presynaptic dopamine transporter (DAT) in the brain. This binding allows for the visualization of dopaminergic neurons through single-photon emission computed tomography (SPECT) imaging. The compound also exhibits lower affinity for the serotonin transporter, which is approximately ten times less than that for DAT .
Pharmacokinetic Profile
- Distribution : After intravenous injection, this compound is rapidly cleared from the bloodstream, with only about 5% remaining in circulation at 5 minutes post-injection. Brain uptake peaks at approximately 7% of the injected dose within 10 minutes and declines to about 3% after 5 hours .
- Elimination : Approximately 60% of the radioactivity is excreted in urine within 48 hours, with about 14% eliminated via feces .
Clinical Efficacy and Diagnostic Performance
Numerous studies have assessed the diagnostic performance of this compound in detecting striatal dopaminergic deficits. A pooled analysis of four clinical trials involving 928 participants demonstrated:
- Sensitivity : 91.9% (95% CI: 88.7% to 94.5%)
- Specificity : 83.6% (95% CI: 78.7% to 87.9%)
When images were evaluated by independent experts, sensitivity was slightly lower at 88.7%, but specificity improved to 91.2% .
Case Study Overview
A notable case study involved a cohort of patients diagnosed with Parkinsonian syndromes and dementia with Lewy bodies. The study utilized this compound SPECT imaging to assess dopaminergic function:
- Participants : Included patients with varying degrees of cognitive impairment and movement disorders.
- Findings : The imaging results correlated significantly with clinical diagnoses, reinforcing the utility of this compound as a diagnostic tool.
Comparative Analysis with Other Imaging Techniques
To better understand the role of this compound in clinical practice, it is essential to compare its effectiveness with other imaging modalities such as PET scans using compounds like F-DOPA.
Imaging Modality | Sensitivity | Specificity | Key Advantages |
---|---|---|---|
This compound SPECT | 91.9% | 83.6% | Non-invasive; high diagnostic accuracy for dopaminergic deficits |
F-DOPA PET | Varies | Varies | Better for metabolic activity; useful in differentiating between types of parkinsonism |
Biological Safety and Dosimetry
The safety profile of this compound has been assessed through various studies. The estimated absorbed radiation doses for an average adult patient receiving a typical dose (185 MBq) are summarized as follows:
Organ | Absorbed Dose (μGy/MBq) |
---|---|
Brain | 16 |
Liver | 85 |
Kidneys | 13 |
Effective Dose | 25 μSv/MBq |
The effective dose resulting from a typical administration is approximately 4.6 mSv .
Propiedades
IUPAC Name |
methyl (1R,2S,3S,5S)-8-(3-fluoropropyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FINO2/c1-23-18(22)17-15(12-3-5-13(20)6-4-12)11-14-7-8-16(17)21(14)10-2-9-19/h3-6,14-17H,2,7-11H2,1H3/t14-,15+,16+,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWLAJVUJSVENX-HZMVEIRTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(N2CCCF)CC1C3=CC=C(C=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2CC[C@H](N2CCCF)C[C@@H]1C3=CC=C(C=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155797-99-2 | |
Record name | 2-Carbomethoxy-8-(3-fluoropropyl)-3-(4-iodophenyl)tropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155797992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IOFLUPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF232WE742 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.